![molecular formula C16H16N4O2 B223613 1-[3-amino-4-(4-methoxyphenyl)-6-methyl-1H-pyrazolo[3,4-b]pyridin-5-yl]ethanone](/img/structure/B223613.png)
1-[3-amino-4-(4-methoxyphenyl)-6-methyl-1H-pyrazolo[3,4-b]pyridin-5-yl]ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[3-amino-4-(4-methoxyphenyl)-6-methyl-1H-pyrazolo[3,4-b]pyridin-5-yl]ethanone is a novel compound that has gained attention in the field of scientific research due to its potential applications. This compound has been synthesized using a specific method and has shown promising results in various studies.
Mecanismo De Acción
The mechanism of action of 1-[3-amino-4-(4-methoxyphenyl)-6-methyl-1H-pyrazolo[3,4-b]pyridin-5-yl]ethanone is not fully understood. However, it has been suggested that this compound may act by inhibiting specific enzymes or signaling pathways that are involved in cancer cell growth, neurodegeneration, and inflammation.
Efectos Bioquímicos Y Fisiológicos
Studies have shown that 1-[3-amino-4-(4-methoxyphenyl)-6-methyl-1H-pyrazolo[3,4-b]pyridin-5-yl]ethanone can induce cell death in cancer cells, reduce inflammation, and protect against neurodegeneration. Additionally, this compound has been shown to have low toxicity in animal models, indicating its potential for use in humans.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-[3-amino-4-(4-methoxyphenyl)-6-methyl-1H-pyrazolo[3,4-b]pyridin-5-yl]ethanone in lab experiments is its low toxicity, which allows for higher concentrations to be used without harming cells or animals. However, one limitation is the lack of understanding of its mechanism of action, which makes it difficult to optimize its use in specific experiments.
Direcciones Futuras
There are several future directions for research on 1-[3-amino-4-(4-methoxyphenyl)-6-methyl-1H-pyrazolo[3,4-b]pyridin-5-yl]ethanone. One direction is to further study its mechanism of action to optimize its use in specific applications. Another direction is to test its efficacy in human clinical trials for its potential use as an anticancer, neuroprotective, or anti-inflammatory agent. Additionally, this compound could be modified to improve its potency or selectivity for specific targets.
Métodos De Síntesis
The synthesis of 1-[3-amino-4-(4-methoxyphenyl)-6-methyl-1H-pyrazolo[3,4-b]pyridin-5-yl]ethanone involves the reaction of 4-methoxyphenylhydrazine with 1-(4-chlorobutyl)-6-methyl-1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde in the presence of a specific catalyst. The resulting compound is then further reacted with ethyl chloroacetate to obtain the final product. This synthesis method has been optimized to produce high yields of the compound and is reproducible.
Aplicaciones Científicas De Investigación
1-[3-amino-4-(4-methoxyphenyl)-6-methyl-1H-pyrazolo[3,4-b]pyridin-5-yl]ethanone has been studied for its potential applications in various scientific research fields. It has been shown to have anticancer properties and can induce cell death in cancer cells. It has also been studied for its potential use as a neuroprotective agent and has shown promising results in animal models of neurodegenerative diseases. Additionally, this compound has been studied for its potential use as an anti-inflammatory agent and has shown to reduce inflammation in animal models of inflammatory diseases.
Propiedades
Nombre del producto |
1-[3-amino-4-(4-methoxyphenyl)-6-methyl-1H-pyrazolo[3,4-b]pyridin-5-yl]ethanone |
|---|---|
Fórmula molecular |
C16H16N4O2 |
Peso molecular |
296.32 g/mol |
Nombre IUPAC |
1-[3-amino-4-(4-methoxyphenyl)-6-methyl-2H-pyrazolo[3,4-b]pyridin-5-yl]ethanone |
InChI |
InChI=1S/C16H16N4O2/c1-8-12(9(2)21)13(10-4-6-11(22-3)7-5-10)14-15(17)19-20-16(14)18-8/h4-7H,1-3H3,(H3,17,18,19,20) |
Clave InChI |
YIHWURHWDCNIBP-UHFFFAOYSA-N |
SMILES |
CC1=NC2=NNC(=C2C(=C1C(=O)C)C3=CC=C(C=C3)OC)N |
SMILES canónico |
CC1=NC2=NNC(=C2C(=C1C(=O)C)C3=CC=C(C=C3)OC)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



methanone](/img/structure/B223532.png)


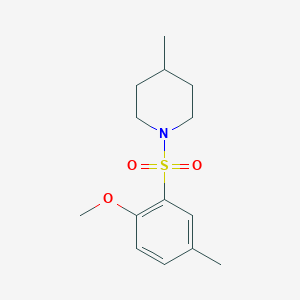
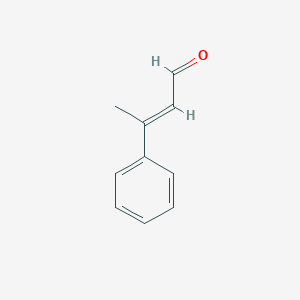
![Methyl 2-{[2-(4-chlorophenoxy)-2-methylpropanoyl]amino}benzoate](/img/structure/B223579.png)
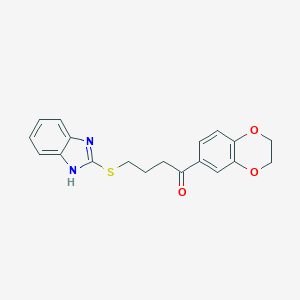
![2-{[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-1H-benzimidazole](/img/structure/B223627.png)

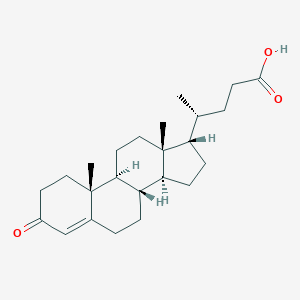
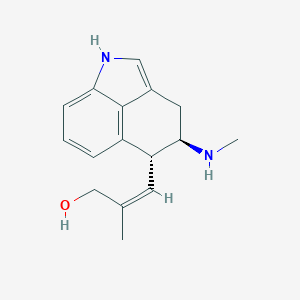
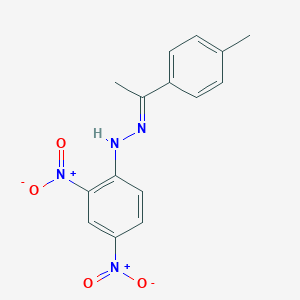
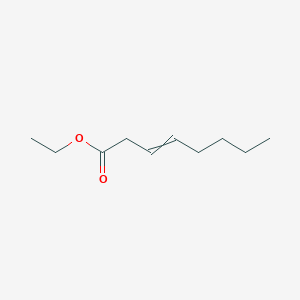
![Glyoxal, bis[(2,4-dinitrophenyl)hydrazone]](/img/structure/B223729.png)